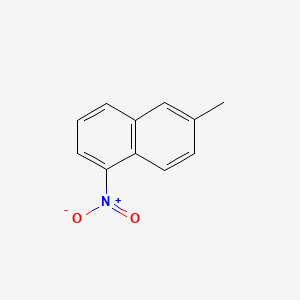

6-Methyl-1-nitronaphthalene

Description

Properties

CAS No. |

54755-20-3 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

6-methyl-1-nitronaphthalene |

InChI |

InChI=1S/C11H9NO2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3 |

InChI Key |

NIZJCTDLGCQISP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reactants : 2-Methylnaphthalene, fuming nitric acid (HNO₃), and sulfuric acid (H₂SO₄) as a catalyst.

-

Conditions : Reaction at 0–75°C in dichloromethane or acetic acid for 2–5 hours.

-

Workup : Neutralization with sodium bicarbonate, extraction with organic solvents, and recrystallization from methanol.

Key Data:

Mechanistic Insight : The nitronium ion (NO₂⁺) generated in situ attacks the electron-rich 1-position of 2-methylnaphthalene, driven by the methyl group’s activating effect.

Zeolite-Catalyzed Nitration

Zeolites enhance regioselectivity by confining reactants within porous structures. LaZSM-5 and HZSM-5 are effective for mono-nitration.

Procedure:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 82.1% | |

| Regioselectivity | α-nitro:β-nitro = 4.7:1 | |

| Catalyst Reusability | 3 cycles without loss |

Advantage : Reduced byproduct formation compared to traditional nitration.

N-Nitropyridinium Salt-Mediated Nitration

Modern methods employ N-nitropyridinium salts (e.g., 5-methyl-1,3-dinitro-1H-pyrazole) for controlled nitration.

Procedure:

Key Data:

Mechanism : The nitro group is transferred via a Lewis acid-assisted heterolytic cleavage of the N–NO₂ bond.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity (α:β) | Catalyst | Scalability |

|---|---|---|---|---|

| Direct Nitration | 70–75% | 4.6:1 | H₂SO₄ | Industrial |

| Zeolite-Catalyzed | 82% | 4.7:1 | LaZSM-5 | Pilot-Scale |

| N-Nitropyridinium | 89% | >99:1 | Yb(OTf)₃ | Lab-Scale |

Trade-offs : While N-nitropyridinium methods offer superior selectivity, zeolite systems are more cost-effective for large-scale production.

Challenges and Optimization Strategies

-

Byproduct Formation : β-Nitronaphthalene (5–20%) arises from competing electrophilic attack.

-

Catalyst Deactivation : Zeolites accumulate coke deposits after repeated use.

-

Safety Concerns : Nitration with fuming HNO₃ requires strict temperature control.

Industrial Applications and Environmental Impact

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-nitronaphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic medium.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction: 6-Methyl-1-aminonaphthalene.

Oxidation: 6-Methyl-1-naphthoic acid.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Toxicological Studies

6-Methyl-1-nitronaphthalene is often studied for its toxicological effects, particularly its ability to form protein adducts in biological systems. Research indicates that it can bind covalently to proteins in the airway epithelium, which may lead to cellular toxicity. This property is significant in understanding the mechanisms of respiratory toxicity associated with exposure to air pollutants like nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) .

Environmental Monitoring

Due to its presence as a pollutant in urban environments, this compound serves as a marker for assessing air quality and the impact of anthropogenic activities on atmospheric chemistry. Studies have shown that it coexists with other nitro-PAHs and can be detected in various environmental samples, including air and biological tissues .

Research has demonstrated that this compound exhibits mutagenic properties, making it relevant in studies focused on cancer research and the assessment of environmental mutagens. Its metabolites can interact with cellular components, potentially leading to mutations and cellular damage .

Case Study 1: Protein Adduct Formation

A study investigated the formation of protein adducts from 1-nitronaphthalene (a related compound) in rat models exposed to ozone. The findings indicated that prior ozone exposure increased the susceptibility of airway epithelial cells to adduct formation by nitro-PAHs, including this compound. The study identified specific proteins targeted by these metabolites, providing insights into the synergistic effects of environmental pollutants .

Case Study 2: Environmental Impact Assessment

In an environmental study, researchers analyzed sediment samples from urban waterways for the presence of nitro-PAHs, including this compound. The results highlighted significant concentrations of this compound, indicating its persistence and potential bioaccumulation in aquatic organisms. This underscores the importance of monitoring such compounds for ecological risk assessments .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 6-Methyl-1-nitronaphthalene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can also undergo metabolic activation, leading to the formation of electrophilic species that can bind to nucleophilic sites in proteins and DNA, potentially leading to biological effects .

Comparison with Similar Compounds

The following section compares 6-Methyl-1-nitronaphthalene with structurally analogous compounds, focusing on molecular properties, toxicity, and applications.

Chemical Structure and Substituent Effects

| Compound | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | -NO₂ (1), -CH₃ (6) | C₁₁H₉NO₂ | 187.20 | Electron-withdrawing and donating groups |

| 1-Nitronaphthalene | -NO₂ (1) | C₁₀H₇NO₂ | 173.17 | Nitro group increases electrophilicity |

| 2-Nitronaphthalene | -NO₂ (2) | C₁₀H₇NO₂ | 173.17 | Nitro at 2-position alters resonance |

| 1-Methylnaphthalene | -CH₃ (1) | C₁₁H₁₀ | 142.20 | Methyl enhances lipophilicity |

| 6-Fluoro-1-methylnaphthalene | -F (6), -CH₃ (1) | C₁₁H₉F | 160.19 | Halogen substitution impacts polarity |

Key Insights :

- The nitro group in this compound increases its electrophilicity compared to non-nitrated analogs (e.g., 1-Methylnaphthalene), making it more reactive in substitution reactions .

- The methyl group enhances solubility in nonpolar solvents relative to 1-Nitronaphthalene, as seen in similar methylated naphthalenes .

Physical and Chemical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| This compound | ~300 (estimated) | ~80–100 (estimated) | Low (similar to nitroarenes) |

| 1-Nitronaphthalene | 304 | 61–63 | Insoluble |

| 1-Methylnaphthalene | 245 | -30 | 0.02 g/L (20°C) |

| 6-Fluoro-1-methylnaphthalene | Not reported | Not reported | Likely low (fluorinated) |

Key Insights :

- The methyl group in this compound likely reduces its melting point compared to 1-Nitronaphthalene, as observed in methylated analogs like 1-Methylnaphthalene .

- Nitro groups generally decrease water solubility due to increased molecular weight and nonpolar character .

Toxicity and Environmental Impact

| Compound | Acute Toxicity (LD₅₀) | Carcinogenicity | Environmental Persistence |

|---|---|---|---|

| This compound | Not studied | No data | Likely high (nitroarenes) |

| 1-Nitronaphthalene | 1,100 mg/kg (rat, oral) | Suspected carcinogen | High |

| 1-Methylnaphthalene | 1,500 mg/kg (rat, oral) | Not classified | Moderate |

Key Insights :

Reactivity Comparison :

- Nitro groups facilitate electrophilic substitution (e.g., nitration, sulfonation), while methyl groups direct reactions to specific ring positions (e.g., para to substituents).

Biological Activity

6-Methyl-1-nitronaphthalene (C11H9NO2) is a nitroaromatic compound that has garnered attention due to its biological activity and potential toxicological effects. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and implications for human health, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by a methyl group and a nitro group attached to the naphthalene ring. Its molecular weight is approximately 187.19 g/mol. The compound's structure is significant as it influences its reactivity and biological interactions.

Toxicity Studies

Research indicates that nitroaromatic compounds, including this compound, exhibit varying degrees of toxicity depending on their structural characteristics. Studies have shown that:

- Inhalation Exposure : Similar to other nitronaphthalenes, this compound can cause necrosis in bronchiolar epithelial cells in animal models. In particular, exposure has been linked to damage in the respiratory system of both rats and mice .

- Dose-Dependent Effects : The severity of lung injury correlates with the dose administered. For instance, significant injuries were observed at doses as low as 50 mg/kg in rats, while higher doses were required to elicit similar responses in mice .

Metabolic Pathways

The metabolism of this compound involves various cytochrome P450 enzymes that facilitate its biotransformation into reactive metabolites. These metabolites may form adducts with cellular macromolecules, leading to cytotoxic effects:

- Oxidative Metabolism : The compound undergoes extensive oxidation, which is critical for its activation and subsequent toxicity. Studies suggest that ring epoxidation plays a key role in mediating these toxic effects .

- Protein Adduct Formation : The formation of protein adducts from electrophilic intermediates derived from this compound has been highlighted as a potential mechanism contributing to cellular degeneration .

Case Studies

Several case studies illustrate the biological implications of exposure to this compound:

- Animal Models : In controlled studies with rats, significant pulmonary damage was noted following intraperitoneal administration of the compound. The primary target cells were identified as Clara cells and ciliated epithelial cells .

- Comparative Toxicity : A comparative analysis with other methylnaphthalenes revealed that while this compound is toxic, its oncogenic potential appears less pronounced than that of naphthalene itself .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Toxicity | Causes necrosis in bronchiolar epithelial cells; dose-dependent effects observed. |

| Metabolism | Undergoes oxidative metabolism; forms reactive metabolites leading to cytotoxicity. |

| Case Studies | Significant pulmonary damage in animal models; lower oncogenic potential compared to naphthalene. |

Q & A

Basic Research: What are the optimal synthetic routes for 6-methyl-1-nitronaphthalene, and how do reaction conditions influence regioselectivity?

Methodological Answer:

Synthesis of this compound typically involves nitration of methylnaphthalene derivatives. Key factors include:

- Nitrating Agents : Use mixed acid (HNO₃/H₂SO₄) for electrophilic substitution, with temperature control (0–5°C) to minimize polynitration .

- Regioselectivity : Methyl groups activate specific positions; computational modeling (e.g., DFT) predicts electron density distribution to guide synthetic design. Monitor intermediates via HPLC or GC-MS .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves isomers. Confirm purity via melting point analysis and ¹H/¹³C NMR .

Advanced Research: How can conflicting toxicological data from in vivo and in vitro studies on this compound be reconciled?

Methodological Answer:

Address contradictions using systematic frameworks:

- Risk of Bias Assessment : Apply tools from Table C-6/C-7 (e.g., randomization, dose reporting) to evaluate study quality .

- Mechanistic Analysis : Compare metabolic pathways (e.g., CYP450-mediated activation) across species. Use in vitro hepatocyte models to validate in vivo findings .

- Dose-Response Modeling : Apply benchmark dose (BMD) software to harmonize disparate datasets, prioritizing studies with "High Initial Confidence" ratings .

Basic Research: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 187 for C₁₁H₉NO₂) and fragmentation patterns .

- Vibrational Spectroscopy : FT-IR detects nitro (1520 cm⁻¹) and methyl (1375 cm⁻¹) groups. Compare with reference libraries (e.g., NIST WebBook) .

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5 ppm). Use deuterated solvents (CDCl₃) for resolution .

Advanced Research: What are the data gaps in understanding the environmental fate of this compound?

Methodological Answer:

Prioritize research using ATSDR’s data needs framework :

- Environmental Monitoring : Quantify air/water partitioning coefficients (log Kₐw) and biodegradation half-lives via OECD 301 tests .

- Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic models (e.g., Daphnia magna) under standardized OECD 305 conditions .

- Advanced Analytics : Use LC-HRMS to detect transformation products (e.g., hydroxylated metabolites) in soil microcosms .

Basic Research: How does this compound interact with biological macromolecules?

Methodological Answer:

- DNA Binding : Conduct plasmid nicking assays to assess genotoxicity. Use UV-vis spectroscopy to monitor hypochromicity shifts indicative of intercalation .

- Protein Interactions : Perform fluorescence quenching studies with human serum albumin (HSA) to calculate binding constants (Kb) .

- Computational Docking : Use AutoDock Vina to predict binding modes with cytochrome P450 enzymes .

Advanced Research: What methodologies optimize the detection of this compound in complex matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges enriches analytes from environmental water. Validate recovery rates (≥80%) via spike-and-recovery experiments .

- Chromatography : GC-MS with DB-5MS columns achieves baseline separation. Use SIM mode (m/z 187, 141) for enhanced sensitivity .

- Quality Control : Follow ATSDR’s inclusion criteria (Table B-1) to exclude biased data; report LOD/LOQ in compliance with EPA guidelines .

Advanced Research: How can computational models predict the carcinogenic potential of this compound?

Methodological Answer:

- QSAR Modeling : Train models using ToxCast data to correlate structural descriptors (e.g., nitro-group position) with carcinogenicity .

- Metabolic Activation : Simulate nitro-reduction pathways via Gaussian software to identify reactive intermediates (e.g., nitrenium ions) .

- Integration with Omics : Link predictions to transcriptomic data (RNA-seq) from exposed cell lines to validate mechanistic hypotheses .

Basic Research: What are the stability and storage requirements for this compound?

Methodological Answer:

- Photostability : Conduct accelerated degradation studies under UV light (λ = 254 nm). Monitor via TLC and HPLC .

- Thermal Stability : Use DSC to determine melting points (literature range: 90–95°C) and decomposition thresholds .

- Storage : Store in amber vials at –20°C under inert gas (N₂). Periodically assess purity via NMR .

Advanced Research: How do structural modifications of this compound alter its toxicokinetics?

Methodological Answer:

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodents. Track excretion (urine/feces) and tissue distribution .

- PBPK Modeling : Parameterize models with in vitro metabolic rates (e.g., Vmax, Km) from liver microsomes. Validate against in vivo plasma concentrations .

- Comparative Analysis : Contrast with 1-methylnaphthalene data (Tables C-6/C-7) to isolate nitro-group effects .

Advanced Research: What strategies mitigate publication bias in this compound toxicity studies?

Methodological Answer:

- Grey Literature Searches : Include dissertations and conference abstracts via ProQuest and NTRL to capture unpublished data .

- Risk of Bias Tools : Apply ATSDR’s criteria (Table C-6) to weight studies during meta-analysis, downgrading those with inadequate randomization .

- Data Repositories : Share negative results in platforms like Zenodo or EPA’s CompTox Chemicals Dashboard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.